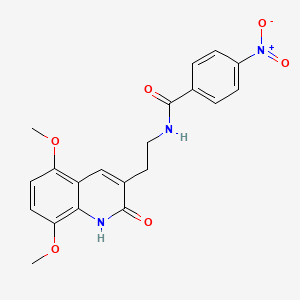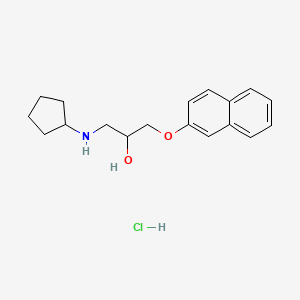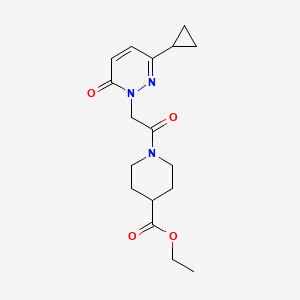
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-nitrobenzamide, commonly known as DQ-9, is a synthetic compound that has been widely used in scientific research. This compound has shown potential in various research applications due to its unique chemical properties and mechanism of action.
Mechanism of Action
DQ-9 works by binding to the active site of enzymes and proteins, preventing them from functioning properly. It has been shown to inhibit the activity of various enzymes, including proteases and kinases, which play a crucial role in many cellular processes.
Biochemical and Physiological Effects:
DQ-9 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. Additionally, DQ-9 has been shown to prevent the formation of blood clots by inhibiting the activity of platelets.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DQ-9 in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins, making it a valuable tool in the study of cellular processes. However, one limitation of using DQ-9 is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving DQ-9. One area of interest is the development of new cancer therapies based on DQ-9's ability to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of DQ-9 and its potential applications in the treatment of other diseases, such as inflammation and thrombosis. Finally, the development of new analogs of DQ-9 with improved efficacy and reduced toxicity could lead to the development of new drugs with therapeutic potential.
Synthesis Methods
DQ-9 can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzoyl chloride with 5,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, followed by the reaction with ethylenediamine. The final product is obtained after purification using chromatography techniques.
Scientific Research Applications
DQ-9 has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. It has been shown to be effective in inhibiting the growth of cancer cells, reducing inflammation, and preventing the formation of blood clots.
properties
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c1-28-16-7-8-17(29-2)18-15(16)11-13(20(25)22-18)9-10-21-19(24)12-3-5-14(6-4-12)23(26)27/h3-8,11H,9-10H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTYIJGCVAKEKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2385928.png)

![(Z)-ethyl 3-allyl-2-((4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2385930.png)


![Ethyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2385933.png)

![5-Cyclopropyl-3-[[1-(5H-pyrimido[5,4-b]indol-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2385936.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2385939.png)
![2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2385941.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2385942.png)

